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Compound of Interest

5-Chloro-4-
Compound Name: _
methoxysalicylaldehyde

Cat. No.: B1455506

An In-Depth Technical Guide to 5-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis,
and Applications

Introduction

5-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde that serves as a
crucial intermediate in various fields of chemical synthesis. Its unique arrangement of functional
groups—an aldehyde, a phenolic hydroxyl, a methoxy group, and a chlorine atom on an
aromatic ring—imparts a versatile reactivity profile. This guide offers a comprehensive overview
of its chemical and physical properties, spectral characteristics, synthetic pathways, and key
applications, providing researchers, chemists, and drug development professionals with a
detailed understanding of this valuable building block. The presence of multiple reactive sites
allows for selective modifications, making it a foundational component in the synthesis of
complex molecules, including pharmaceuticals, agrochemicals, and functional materials like
dyes and fluorescent probes.[1]

Physicochemical and Structural Properties

The structural arrangement of 5-Chloro-4-methoxysalicylaldehyde dictates its physical
characteristics and chemical behavior. The molecule features an intramolecular hydrogen bond
between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a common feature in
salicylaldehyde derivatives that influences their conformational stability and reactivity.[2]
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Table 1: Core Physicochemical Properties

Property Value Source

CAS Number 89938-56-7 [1][3]

Molecular Formula CsH7CIOs [1][3]

Molecular Weight 186.59 g/mol [11[3]

Exact Mass 186.0083718 Da [3114]
Expected to be a crystalline

Appearance ] Inferred
solid

LogP 1.86670 [3]
Room temperature, dry

Storage [1]

conditions

Synthesis and Chemical Reactivity
Synthetic Pathway: The Reimer-Tiemann Reaction

A primary method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction,
which facilitates the ortho-formylation of phenols.[5][6] This electrophilic aromatic substitution
reaction utilizes chloroform (CHCI3) and a strong base, such as sodium hydroxide (NaOH), to
generate a dichlorocarbene (:CCl2) intermediate.[7][8] The electron-rich phenoxide, formed by
the deprotonation of the starting phenol, attacks the electrophilic dichlorocarbene. Subsequent
hydrolysis yields the final aldehyde product.[5][7]

For 5-Chloro-4-methoxysalicylaldehyde, a logical precursor would be 4-chloro-2-
methoxyphenol. The reaction introduces the formyl (-CHO) group at the position ortho to the
hydroxyl group.
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Caption: Proposed synthesis via Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Synthesis

The following protocol is a generalized procedure based on established methods for the
Reimer-Tiemann reaction.[7][8]

» Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and
mechanical stirrer, dissolve the starting phenol (e.g., 4-chloro-2-methoxyphenol) (1.0 equiv)
in an aqueous solution of sodium hydroxide (e.g., 20-40%) (approx. 8.0 equiv).

e Heating: Heat the biphasic mixture to approximately 60-70°C with vigorous stirring.[7][8]

» Reagent Addition: Add chloroform (CHCIs) (approx. 2.0-3.0 equiv) dropwise via the dropping
funnel over a period of 1 hour. The reaction is often exothermic, so the addition rate should
be controlled to maintain the temperature.[5][7]

o Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for 3-4 hours.

o Workup: Cool the reaction mixture to room temperature. Acidify the aqueous solution
carefully with a dilute acid (e.g., HCI) to a pH of 4-5.

o Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl
acetate or dichloromethane.
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 Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na=S0Oa), filter,
and concentrate under reduced pressure. The crude product can be further purified by
column chromatography or recrystallization to yield pure 5-Chloro-4-
methoxysalicylaldehyde.

Core Reactivity

The utility of 5-Chloro-4-methoxysalicylaldehyde as a synthetic intermediate stems from its
three primary reactive sites:

o Aldehyde Group: The electrophilic aldehyde carbon readily undergoes nucleophilic attack. It
is particularly useful for forming Schiff bases (imines) through condensation reactions with
primary amines. This reaction is fundamental in the synthesis of various biologically active
heterocyclic compounds and ligands for metal complexes.[1]

e Phenolic Hydroxyl Group: The acidic proton can be removed to form a phenoxide, which can
act as a nucleophile in Williamson ether synthesis or other substitution reactions. The
hydroxyl group also directs electrophilic aromatic substitution.

e Aromatic Ring: The ring is activated by the electron-donating hydroxyl and methoxy groups,
though this is somewhat counteracted by the deactivating chloro group. It can still undergo
further electrophilic substitution under specific conditions.

5-Chloro-4-methoxy- Primary Amine
salicylaldehyde (R-NH2)
Gchiﬁ Base (ImineD

| Elimination

H20

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1455506?utm_src=pdf-body
https://www.benchchem.com/product/b1455506?utm_src=pdf-body
https://www.benchchem.com/product/b1455506?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/aromatic-aldehydes/172967-5-chloro-4-methoxysalicylaldehyde.html
https://www.benchchem.com/product/b1455506?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Condensation reaction to form a Schiff base.

Spectral Data Interpretation

While a dedicated, published spectrum for 5-Chloro-4-methoxysalicylaldehyde is not readily
available, its spectral properties can be reliably predicted based on its constituent functional
groups and data from analogous compounds like 5-chlorosalicylaldehyde and various
methoxysalicylaldehydes.[2][9][10][11]

Table 2: Predicted Spectroscopic Data
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Predicted Chemical Shifts /

Technique . Rationale
Frequencies
The phenolic proton is
deshielded due to
intramolecular H-bonding. The
4 ~11.0 ppm (s, 1H, -OH)d
aldehyde proton appears far
~9.8 ppm (s, 1H, -CHO)d ~7.0- i )
1H NMR downfield. Aromatic protons
7.5 ppm (2H, Ar-H)d ~3.9 ppm ] ]
will appear as singlets or
(s, 3H, -OCH5) _
doublets depending on
coupling. The methoxy protons
are a characteristic singlet.
The aldehyde carbonyl carbon
is highly deshielded. Aromatic
0 ~191-193 ppm (C=0)d ~150- carbons attached to oxygen
13C NMR 160 ppm (Ar-C-0O)d ~110-135 appear downfield. The

ppm (Ar-C)d ~56 ppm (-OCHs)

methoxy carbon signal is

typical for this functional group.

[°]

IR Spectroscopy

~3200 cm~t (broad, O-H
stretch)~2850, 2750 cm~1 (C-H
stretch, aldehyde)~1650-1670
cm~1 (C=0 stretch,
aldehyde)~1500-1600 cm~1
(C=C stretch, aromatic)~1250
cm~1 (C-O stretch, ether)

The broad O-H band indicates
hydrogen bonding. The
aldehyde C-H stretches (Fermi
doublets) and strong C=0
stretch are characteristic.
Aromatic and ether stretches

confirm the structure.[2][11]

Mass Spectrometry

Molecular lon (M*) peak at m/z
186.Isotope peak (M+2) at m/z
188 (approx. 1/3 intensity of
M+).Fragments from loss of -
CHO, -CHs, -Cl.

The presence of chlorine
results in a characteristic M+2
isotope pattern due to the
natural abundance of 3>Cl and
37CI.

Applications in Research and Drug Development

5-Chloro-4-methoxysalicylaldehyde is a versatile platform molecule for creating diverse
chemical entities with significant biological and material applications.
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e Pharmaceutical Synthesis: It is a key intermediate in the production of various
pharmaceuticals.[1] Derivatives of salicylaldehydes are integral to anticoagulants and vitamin
K antagonists. Furthermore, hydrazones synthesized from related 5-methoxysalicylaldehyde
have demonstrated potent, concentration-dependent antiproliferative activity against breast
cancer cell lines, suggesting a promising avenue for drug discovery.[12]

o Agrochemicals and Dyes: The reactive nature of the molecule allows for its incorporation into
complex structures used in the development of pesticides and dyes.[1][2]

o Fluorescent Probes and Sensors: The inherent fluorescence of the substituted aromatic
system makes it a suitable precursor for creating chemical sensors and probes that can
detect specific analytes.[1]

» Schiff Base and Ligand Chemistry: Its ability to readily form Schiff bases makes it valuable in
coordination chemistry for creating ligands that can chelate various metal ions. These metal
complexes often possess unique catalytic or biological properties.

Safety and Handling

As with all laboratory chemicals, 5-Chloro-4-methoxysalicylaldehyde should be handled with
appropriate care in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

» Handling: Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and bases.[1]

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a multifunctional aromatic compound with significant
value in organic synthesis. Its well-defined physicochemical properties, predictable spectral
characteristics, and versatile reactivity make it an indispensable building block. From the
foundational Reimer-Tiemann synthesis to its application in creating complex pharmaceuticals
and materials, this guide underscores its importance for professionals in chemistry and drug
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discovery. A thorough understanding of its properties is essential for leveraging its full potential

in designing the next generation of advanced molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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